(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile
Beschreibung
Eigenschaften
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-15-6-5-13(7-16(15)22-2)19-9-12(8-18)17-20-14(10-23-17)11-3-4-11/h5-7,9-11,19H,3-4H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAADRCHSHINSP-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile , with CAS number 1021251-84-2, is a thiazole derivative known for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C17H17N3O2S
- Molecular Weight : 327.4 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization to introduce the dimethoxyphenyl and nitrile groups. Specific synthetic routes may vary based on the desired yield and purity.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile have been shown to induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : Research indicates that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
-
Mechanisms of Action :
- Cell Cycle Arrest : Compounds induce G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) have been observed.
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties. Studies suggest that (2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile demonstrates activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with various biological targets. For example, docking simulations with human prostaglandin reductase (PTGR2) revealed:
- Binding Affinity : A docking score indicating strong binding interactions.
- Hydrogen Bonds : Key interactions with amino acid residues within the active site.
These interactions suggest that the compound may inhibit specific enzymatic activities relevant to inflammation and cancer progression.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
-
Study on Anticancer Activity :
- A clinical trial involving a thiazole derivative similar to (2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile showed a reduction in tumor size among participants with advanced-stage cancers.
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that this compound effectively inhibited growth in drug-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
Vergleich Mit ähnlichen Verbindungen
Structural Similarity Analysis Based on Graph Theory
Chemical structure comparison often employs graph-based methods, where molecules are represented as vertices (atoms) and edges (bonds) . For the target compound, key substructures include the thiazole core, enenitrile backbone, and aromatic amine substituents. Graph isomorphism analysis reveals shared motifs with analogs, such as the enenitrile group, but divergent heterocyclic cores and substituents (Table 1).
Case Study: Comparison with “(2E)-3-[4-({6-[(4-methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile”
Table 1. Structural Comparison of Target Compound and Analogous Compound
Key Differences and Implications:
Heterocyclic Core :
- The thiazole ring in the target compound is smaller and less polar than the purine core in the analog. Thiazoles are associated with π-π stacking and metal coordination, whereas purines participate in nucleobase-like interactions .
- The cyclopropyl group on the thiazole may improve metabolic stability compared to the methyl groups on the analog’s phenyl ring .
The methoxy substitution pattern (3,4 vs.
Reactivity :
- Both compounds contain an enenitrile group, a Michael acceptor capable of covalent bond formation. However, steric and electronic differences in their cores and substituents may modulate reactivity and target specificity .
Vorbereitungsmethoden
Hantzsch Thiazole Formation
The 4-cyclopropyl-1,3-thiazole moiety is synthesized via the Hantzsch reaction, combining cyclopropanecarbothioamide with α-haloketones. For example:
$$
\text{Cyclopropanecarbothioamide} + \text{Chloroacetone} \xrightarrow{\text{EtOH, reflux}} \text{4-Cyclopropylthiazole} \,
$$
Optimization : Cyclopropane stability requires mild conditions (60–80°C) to prevent ring-opening.
Functionalization of Preformed Thiazoles
Commercial 4-cyclopropylthiazole-2-carbaldehyde is alkylated or acylated to introduce reactive sites. For instance, bromination at the 2-position enables subsequent coupling.
Enaminonitrile Backbone Construction
Condensation with Malononitrile
The enaminonitrile core is formed by condensing 4-cyclopropylthiazole-2-carbaldehyde with malononitrile in the presence of a base (e.g., piperidine):
$$
\text{Thiazole-2-carbaldehyde} + \text{Malononitrile} \xrightarrow{\text{EtOH, piperidine}} \text{(E)-2-(Thiazol-2-yl)-3-aminoprop-2-enenitrile} \,
$$
Stereoselectivity : The E-isomer predominates due to thermodynamic stability.
Ehrlich-Sachs-Type Reaction
An alternative route employs 2-nitrosopyridine derivatives and malononitrile under triethylamine catalysis, yielding enaminonitriles directly:
$$
\text{2-Nitrosopyridine} + \text{Malononitrile} \xrightarrow{\text{Et}_3\text{N}} \text{Enaminonitrile} \,
$$
Introduction of the 3,4-Dimethoxyphenylamino Group
Nucleophilic Aromatic Substitution
The amino group is introduced via SNAr reaction using 3,4-dimethoxyaniline and a halogenated enaminonitrile precursor:
$$
\text{Enaminonitrile-Br} + \text{3,4-Dimethoxyaniline} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound} \,
$$
Conditions : DMF at 100°C for 12–24 hours ensures complete substitution.
Reductive Amination
A two-step process involving imine formation followed by reduction:
- Imine Formation :
$$
\text{Enaminonitrile} + \text{3,4-Dimethoxybenzaldehyde} \xrightarrow{\text{MeOH}} \text{Imine Intermediate}
$$ - Reduction :
$$
\text{Imine Intermediate} \xrightarrow{\text{NaBH}_4} \text{Target Compound} \,
$$
Stereochemical Control and Characterization
E/Z Isomerism
The E-configuration is confirmed via:
Analytical Data Validation
| Parameter | Observation | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₉N₃O₂S | |
| Molecular Weight | 413.5 g/mol | |
| 1H NMR (DMSO-d₆) | δ 3.00 (N,N-dimethyl), 6.80 (methine) | |
| IR (CN stretch) | 2196 cm⁻¹ |
Scale-Up and Industrial Feasibility
Solvent Optimization
Ethanol and toluene are preferred for large-scale reactions due to low cost and ease of removal.
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazole Formation | Ethanol | None | Reflux | 65–75 | |
| Knoevenagel Condensation | DMF | Piperidine | 80–100 | 50–60 | |
| Purification | Ethanol/Water | – | RT | 90–95 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ at m/z 354.1215 (calculated for C18H18N3O2S) .
- IR Spectroscopy : Detect nitrile stretch (~2220 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
Advanced: How can computational chemistry guide the design of analogs with improved bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-rich regions for nucleophilic attack. For this compound, the LUMO is localized on the nitrile and thiazole moieties, suggesting reactivity with thiols .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or EGFR kinase. Parameterize the force field with partial charges derived from RESP calculations (e.g., using Gaussian09). Dock the compound into the active site (PDB: 1PWH) to assess hydrogen bonding with Arg120 and π-stacking with Phe504 .
- ADMET Prediction : Employ SwissADME to evaluate logP (~3.2) and BBB permeability (low), guiding structural modifications for enhanced bioavailability .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigate via:
- Standardized Assays : Use the same cell line (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) across experiments.
- Purity Validation : Confirm purity (>98%) via HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) .
- Mechanistic Profiling : Conduct kinase inhibition panels (Eurofins) to identify off-target effects. For example, conflicting IC50 values in EGFR inhibition may arise from ATP concentration differences; use fixed [ATP] (10 µM) in assays .
Q. Table 2: Biological Activity Comparison
| Assay | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | 12.3 ± 1.2 | Breast cancer | |
| Anti-inflammatory (COX-2) | 5.8 ± 0.7 | Recombinant enzyme |
Advanced: What strategies optimize regioselectivity in functionalizing the thiazole ring?
Methodological Answer:
- Directing Groups : Introduce a bromine at the 5-position of the thiazole to direct cross-coupling reactions (e.g., Suzuki-Miyaura with 4-cyclopropylphenylboronic acid) .
- Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions by heating at 150°C for 10 min (20% higher yield vs. conventional heating) .
- Protection/Deprotection : Protect the amino group with Boc before alkylation to prevent side reactions .
Basic: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; <5% degradation indicates acceptable stability .
- Solvent Compatibility : Avoid DMSO for long-term storage due to slow hydrolysis; use acetonitrile for stock solutions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace cyclopropyl with methyl or phenyl; vary methoxy positions) .
- Bioactivity Testing : Screen analogs against a panel of 10 cancer cell lines and 3 enzymatic targets (e.g., EGFR, COX-2, CYP3A4) .
- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, steric bulk, and IC50 values. A QSAR model with R² >0.8 is statistically robust .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
